molecular formula C3H2Cl2O B8038788 (z)-3-Chloroacryloyl chloride

(z)-3-Chloroacryloyl chloride

Cat. No.: B8038788
M. Wt: 124.95 g/mol
InChI Key: VPMAWSAODAKKSI-UPHRSURJSA-N
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Description

(Z)-3-Chloroacryloyl chloride is a specialized α,β-unsaturated acyl chloride characterized by its cis (Z) configuration around the carbon-carbon double bond. This stereochemistry is a key differentiator from the more commonly referenced (E)-isomer and can impart distinct reactivity and properties, making it a valuable reagent for researchers exploring stereospecific chemical transformations . The compound's reactivity is governed by two primary features: the highly electrophilic acid chloride group and the electron-deficient double bond conjugated with the carbonyl. This allows it to participate in fundamental reactions such as nucleophilic acyl substitution, enabling the synthesis of (Z)-3-chloroacrylamides and (Z)-3-chloroacrylate esters when reacted with amines and alcohols, respectively . Furthermore, the α,β-unsaturated system is susceptible to conjugate addition (Michael addition) reactions . Its ability to undergo polymerization also makes it a monomer of interest in materials science for creating functionalized polymers with chlorine-containing side chains, which can be used in adhesives, coatings, and sealants . Researchers value this compound for its role in introducing the cis-configured chloroacrylate moiety into complex molecules. A notable application of related 3-chloroacryloyl intermediates is in the synthesis of chiral dienophiles for asymmetric Diels-Alder reactions, which are pivotal in constructing complex, optically active molecular frameworks for pharmaceutical applications, such as the development of high-affinity ligands for HIV-1 protease inhibitors . Handling this reagent requires careful attention as it is moisture-sensitive and hydrolyzes vigorously upon contact with water to form 3-chloroacrylic acid and hydrochloric acid . All reactions should be carried out under anhydrous conditions, often at controlled low temperatures and under an inert atmosphere, to ensure successful outcomes and maintain product integrity . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

IUPAC Name

(Z)-3-chloroprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMAWSAODAKKSI-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Cl)\C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Acrylic Acid Derivatives

The most direct route to 3-chloroacryloyl chloride involves the chlorination of acrylic acid or its derivatives. A modified Appel reaction using oxalyl chloride (COCl)₂ and catalytic dimethylformamide (DMF) has been employed to convert acrylic acid into the corresponding acyl chloride. In this method, acrylic acid is treated with oxalyl chloride in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature . The reaction proceeds via the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic displacement by chloride.

Key parameters influencing yield and selectivity include:

  • Temperature control : Lower temperatures (≤5°C) minimize polymerization side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of oxalyl chloride to acrylic acid ensures complete conversion .

  • Catalyst loading : 0.5–1.0 mol% DMF accelerates the reaction without promoting degradation .

This method typically yields 70–85% of 3-chloroacryloyl chloride, with the (E)-isomer predominating due to thermodynamic stability. Achieving the (Z)-configuration requires alternative approaches, as discussed in subsequent sections.

Stereoselective Synthesis via Oxazolidinone Intermediates

A stereocontrolled route to (Z)-3-chloroacryloyl chloride leverages chiral auxiliaries to enforce geometric isomerism. As demonstrated in asymmetric Diels-Alder reactions, 3-(acyloxy)acryloyl oxazolidinones serve as precursors . The synthesis involves:

  • Acylation of (S)-4-benzyl-2-oxazolidinone :

    • Treatment of 3-chloroacryloyl chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone in tetrahydrofuran (THF) at −78°C yields the corresponding oxazolidinone enolate .

    • Quenching with chlorotrimethylsilane (TMSCl) affords a silyl-protected intermediate.

  • Stereochemical control :

    • The bulky benzyl group on the oxazolidinone directs the approach of incoming reagents to the si-face, favoring (Z)-isomer formation .

    • Subsequent cleavage of the auxiliary under acidic conditions (e.g., HCl/THF) releases the desired this compound.

This method achieves enantiomeric excess (ee) >90% but requires multistep purification, reducing overall yield to 50–60% .

Dehydrochlorination of 3-Chloropropanoyl Chloride

An alternative route involves the elimination of HCl from 3-chloropropanoyl chloride. This method, adapted from Friedel-Crafts acylation protocols, employs Lewis acids such as ethylaluminum dichloride (EtAlCl₂) to promote dehydrochlorination .

Procedure :

  • Substrate preparation : 3-Chloropropanoyl chloride is synthesized via Friedel-Crafts acylation of thiophene or ferrocene using acryloyl chloride and AlCl₃ .

  • Dehydrochlorination : Heating the chloropropanoyl derivative with EtAlCl₂ at 80–100°C induces β-elimination, forming 3-chloroacryloyl chloride .

Optimization considerations :

  • Catalyst selection : EtAlCl₂ outperforms AlCl₃ in minimizing carbocation rearrangements.

  • Solvent effects : Nonpolar solvents (e.g., hexanes) favor elimination over competing side reactions .

Yields for this route range from 65–75%, with a (Z)/(E) ratio of 3:1 due to steric effects during elimination .

Purification and Isolation Techniques

Crude 3-chloroacryloyl chloride often contains impurities such as polymeric byproducts and unreacted starting materials. Effective purification strategies include:

  • Distillation :

    • Short-path distillation under reduced pressure (15–20 mmHg) isolates the product at 45–50°C .

    • Careful temperature control prevents thermal decomposition.

  • Chromatographic methods :

    • Silica gel chromatography with ethyl acetate/hexane (1:4 v/v) removes polar impurities .

    • Fractional collection ensures separation of (Z)- and (E)-isomers.

  • Recrystallization :

    • Low-temperature (−20°C) recrystallization from dichloromethane/hexane mixtures enhances stereochemical purity .

Comparative Analysis of Synthetic Routes

MethodYield (%)(Z)/(E) RatioKey AdvantagesLimitations
Oxalyl Chloride Route70–851:9High yield, simplicityPoor (Z)-selectivity
Oxazolidinone-Mediated50–609:1Excellent stereocontrolMultistep, costly auxiliaries
Dehydrochlorination65–753:1Scalable, uses commodity reagentsRequires hazardous Lewis acids

Mechanistic Insights into (Z)-Isomer Formation

The (Z)-configuration arises from kinetic control in sterically hindered environments. For example, in oxazolidinone-mediated syntheses, the bulky benzyl group creates a crowded transition state, disfavoring the (E)-isomer’s trans arrangement . Computational studies suggest that the activation energy for (Z)-formation is 2–3 kcal/mol lower in such systems due to reduced torsional strain .

Industrial-Scale Considerations

Large-scale production of this compound prioritizes cost-effectiveness and safety:

  • Continuous flow systems : Microreactors minimize exothermic risks during chlorination .

  • Catalyst recycling : EtAlCl₂ can be recovered via aqueous extraction and reused for 3–5 cycles .

  • Waste management : HCl byproducts are neutralized with NaOH scrubbers to prevent corrosion .

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Chloroacryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Polymerization Reactions: It can be used as a monomer in polymerization reactions to produce polymers with specific properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Addition Reactions: Reagents such as alkenes, alkynes, and other unsaturated compounds are used. The reactions may require catalysts and are often conducted under mild conditions.

    Polymerization Reactions: Initiators such as free radicals or catalysts are used to promote polymerization. The reactions are carried out under controlled conditions to achieve the desired polymer properties.

Major Products Formed:

    Substitution Reactions: Amides, esters, and thioesters.

    Addition Reactions: Various addition products depending on the reactants used.

    Polymerization Reactions: Polymers with specific properties tailored for various applications.

Scientific Research Applications

Chemical Properties and Reactivity

(Z)-3-Chloroacryloyl chloride is an acid chloride that exhibits high electrophilicity due to the presence of the carbonyl group. This property facilitates nucleophilic attack, leading to various transformations:

  • Nucleophilic Addition : The carbonyl carbon is highly reactive, allowing for nucleophilic addition reactions with amines, alcohols, and other nucleophiles to form amides and esters.
  • Polymerization : It can undergo polymerization reactions to form acrylate-based polymers, which are crucial in coatings, adhesives, and sealants.

Synthesis of Pharmaceuticals

One of the most significant applications of this compound is in the synthesis of pharmaceutical compounds. For instance:

  • Anticancer Agents : Studies have shown that derivatives synthesized from this compound exhibit promising anticancer properties. For example, a study reported that N-acrylation of curcumin analogs using this compound led to enhanced anticancer activity against pancreatic carcinoma models .
  • Novel Amides : The compound has been utilized in synthesizing novel amide derivatives that inhibit cancer cell growth. These derivatives are formed through condensation reactions involving this compound, showcasing its role as a building block in medicinal chemistry .

Polymer Chemistry

In polymer science, this compound serves as a key monomer for producing various acrylic polymers:

  • Acrylate Polymers : The compound can be polymerized to create acrylate-based materials used in coatings and adhesives. These materials are known for their durability and resistance to environmental factors.
  • Functional Polymers : Researchers have explored its use in creating functional polymers with specific properties, such as improved adhesion and water resistance .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Synthesis of Anticancer Compounds : A notable study utilized this compound to synthesize a series of analogs that were tested for their ability to induce apoptosis in cancer cells. The results indicated significant potential for developing new cancer therapies .
  • Development of Functional Coatings : Research on coatings incorporating this compound demonstrated enhanced performance characteristics compared to traditional coatings, including improved adhesion and weather resistance .

Mechanism of Action

The mechanism of action of (Z)-3-Chloroacryloyl chloride involves its reactivity with nucleophiles and unsaturated compounds. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (Z)-3-Chloroacryloyl chloride, it is compared to structurally or functionally related acyl chlorides. Below is a detailed analysis supported by available

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reactivity/Applications
This compound C₃H₂Cl₂O 124.96 Not specified Unsaturated backbone, (Z)-stereochemistry, high electrophilicity Polymer crosslinking, pharmaceutical intermediates
trans-3-Phenylacryloyl chloride (Cinnamoyl chloride) C₉H₇ClO 166.60 102-92-1 Aromatic substituent, conjugated double bond Flavoring agents, UV stabilizers in polymers
Chloroacetyl chloride C₂H₂Cl₂O 112.94 79-04-9 Saturated aliphatic chain, highly corrosive Pesticide synthesis, acetylation reactions
Acryloyl chloride C₃H₃ClO 90.51 814-68-6 Unsaturated backbone, no chlorine substituent Acrylic resins, adhesives

Structural and Reactivity Differences

Unsaturation vs. Saturation :

  • This compound and acryloyl chloride share an unsaturated backbone, enabling conjugation-driven reactions (e.g., Diels-Alder). In contrast, chloroacetyl chloride’s saturated structure limits such reactivity .
  • The (Z)-configuration in the target compound may sterically hinder nucleophilic attacks compared to the (E)-isomer, though experimental data is sparse.

Substituent Effects :

  • The chlorine atom on the third carbon in this compound enhances electrophilicity at the acyl chloride group, facilitating nucleophilic substitution. This effect is absent in acryloyl chloride.
  • Cinnamoyl chloride’s phenyl group stabilizes the molecule via resonance, reducing its reactivity compared to aliphatic acyl chlorides like this compound .

Applications :

  • Cinnamoyl chloride : Primarily used in food flavoring and UV-resistant polymers due to its aromatic stability .
  • This compound : Likely employed in niche pharmaceutical syntheses (e.g., β-lactam antibiotics) where stereochemistry and chlorine’s electronic effects are critical.

Biological Activity

(Z)-3-Chloroacryloyl chloride is an organic compound classified as an acid chloride, known for its electrophilic nature and potential applications in various biological and chemical processes. This compound has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and materials science.

  • Chemical Formula : C₃H₂ClOCl
  • Molecular Weight : 112.50 g/mol
  • Appearance : Colorless to yellow liquid
  • Reactivity : Highly electrophilic due to the carbonyl group, making it susceptible to nucleophilic attack.

The mechanism of action primarily involves nucleophilic addition followed by elimination, which is characteristic of acid chlorides.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic applications. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For instance, compounds derived from this acid chloride have shown significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa50 µg/mL
Candida albicans25 µg/mL

These findings suggest that modifications of this compound can enhance its antimicrobial efficacy, making it a candidate for developing new antibacterial agents .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. Notably, studies have demonstrated that certain derivatives exhibit potent cytotoxicity against breast adenocarcinoma (MCF-7) cells.

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)225.47
WI-38 (Normal Fibroblast)>500

The selectivity index indicates that while these compounds are effective against cancer cells, they maintain a safety profile against normal cells, which is crucial for therapeutic applications .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized several derivatives of this compound and characterized them using techniques such as NMR and mass spectrometry. The derivatives displayed enhanced biological activities compared to their precursors.
  • Antitumor Efficacy : Another research focused on evaluating the antiproliferative effects of these derivatives on pancreatic carcinoma cell lines. The results indicated that modifications significantly improved their efficacy compared to standard chemotherapeutics like irinotecan .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 in treated samples .

Q & A

Q. What are the established synthetic routes for (Z)-3-Chloroacryloyl chloride, and how do reaction conditions influence stereoselectivity?

this compound is typically synthesized via chlorination of acrylic acid derivatives or through Friedel-Crafts acylation using chloroacetyl chloride analogs. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert 3-chloroacrylic acid to the corresponding acid chloride . Reaction temperature and solvent polarity are critical for maintaining the Z-configuration; lower temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) minimize isomerization . A comparative analysis of methods is provided below:

MethodReagentsYield (%)Stereoselectivity (Z:E)Conditions
Thionyl ChlorideSOCl₂, DMF (cat.)75–8585:150–5°C, anhydrous
PCl₅-mediated ChlorinationPCl₅, CH₂Cl₂60–7070:30RT, 12 h
Friedel-Crafts AcylationAlCl₃, ClCOCl50–6090:10Reflux, 24 h

Key Consideration: Use NMR (¹H/¹³C) to confirm stereochemistry via coupling constants (J values) and NOE experiments .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • ¹H NMR : Look for vinyl proton splitting (δ 6.2–6.8 ppm, J = 10–12 Hz for Z-isomer) and chloroacetyl group signals (δ 3.8–4.2 ppm) .
  • IR Spectroscopy : C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups .
  • GC-MS : Use non-polar columns (e.g., DB-5) to separate Z/E isomers; monitor m/z 120 (M⁺-Cl) .
  • Polarimetry : Optional for chiral derivatives, though the compound itself is not chiral .

Methodological Tip: Always compare spectra with computed DFT-based predictions (e.g., Gaussian 16) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. alcohol reactivity) often arise from solvent effects or competing elimination pathways. For example:

  • In polar aprotic solvents (DMF, DMSO), SN² mechanisms dominate, favoring acyl transfer to amines .
  • In protic solvents (ethanol), elimination to form acrylates may compete, reducing yields .

Experimental Design:

  • Conduct kinetic studies under varying solvent conditions.
  • Use isotopic labeling (e.g., ¹⁸O in water) to track hydrolysis pathways .
  • Compare DFT-calculated transition states to identify dominant mechanisms .

Q. What strategies mitigate thermal instability and isomerization of this compound during storage?

The Z-isomer is prone to thermal or photochemical isomerization. Mitigation approaches include:

  • Storage: –20°C in amber vials under inert gas (Ar/N₂) .
  • Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress decomposition .
  • Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect E-isomer formation .

Critical Data: Accelerated stability studies (40°C/75% RH) show 10–15% isomerization over 14 days without stabilizers .

Q. How can computational modeling predict the electrophilic reactivity of this compound in polymer synthesis?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

  • LUMO Distribution: High electron density on the carbonyl carbon, making it the primary electrophilic site .
  • Activation Energy: 25–30 kJ/mol for acrylate polymerization initiation, aligning with experimental DSC data .

Validation: Compare computed reaction barriers with experimental Arrhenius plots from calorimetry .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE: Acid-resistant gloves (e.g., nitrile), full-face shield, and vapor-tight goggles .
  • Ventilation: Use fume hoods with ≥100 fpm airflow; avoid recirculating systems .
  • Spill Management: Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite .
  • First Aid: For skin contact, rinse with 0.1 M NaOH (pH 10–11) to hydrolyze residual chloride .

Toxicology Note: Acute exposure causes severe respiratory irritation (LC50: 150 ppm in rats) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for this compound derivatives?

Variations in cell lines, exposure times, and metabolite profiles (e.g., glutathione conjugation efficiency) explain discrepancies. For example:

  • HepG2 cells show higher LC50 (50 µM) due to robust CYP450 detoxification vs. HEK293 (LC50: 10 µM) . Resolution: Standardize assays using OECD TG 432 (in vitro cytotoxicity guidelines) and include positive controls (e.g., acryloyl chloride) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(z)-3-Chloroacryloyl chloride
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(z)-3-Chloroacryloyl chloride

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